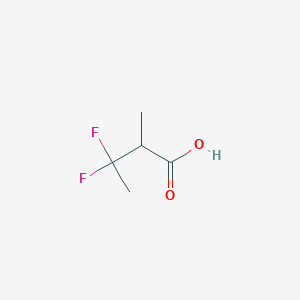![molecular formula C22H22N6O3 B2987904 N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide CAS No. 899970-16-2](/img/structure/B2987904.png)
N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a complex organic compound that features a pyridazine ring substituted with a 4-methylpiperazine moiety. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the 4-Methylpiperazine Moiety: This step involves the substitution of the pyridazine ring with 4-methylpiperazine under appropriate conditions.
Coupling with Nitrobenzamide: The final step involves coupling the substituted pyridazine with 3-nitrobenzamide using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.
Hydrolysis: The major products would be the corresponding carboxylic acid and amine.
科学研究应用
N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate pathways related to inflammation, hypertension, or microbial growth.
相似化合物的比较
Similar Compounds
Pyridazinone Derivatives: Compounds like pyridazinone share a similar core structure and exhibit a range of pharmacological activities.
4-Methylpiperazine Derivatives: Compounds containing the 4-methylpiperazine moiety are known for their diverse biological activities.
Uniqueness
N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and make it a valuable compound for further research and development.
属性
IUPAC Name |
N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-26-10-12-27(13-11-26)21-9-8-20(24-25-21)16-4-2-6-18(14-16)23-22(29)17-5-3-7-19(15-17)28(30)31/h2-9,14-15H,10-13H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXJMCHKXRVHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
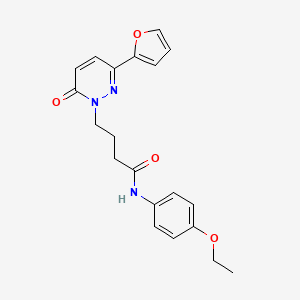
![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)
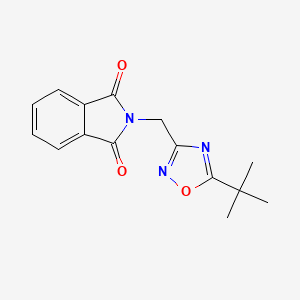
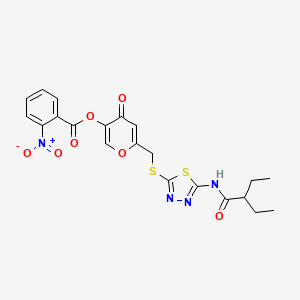
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)
![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)
![1-(2-Chlorophenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea](/img/structure/B2987831.png)

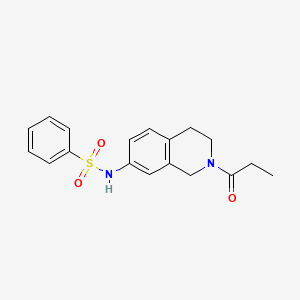

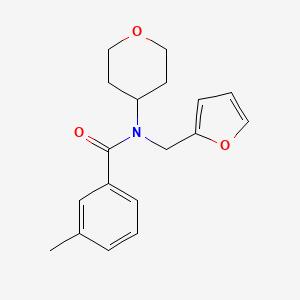
![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)
